2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester
Description
This compound is a boronic acid pinacol ester featuring a complex heterocyclic structure. Its molecular formula is C28H34BN3O5, with a molecular weight of approximately 511.4 g/mol . Key structural components include:
- Acetoxymethyl group: Enhances solubility and serves as a protective moiety.
- Fused tricyclic system: A cyclopenta[4,5]pyrrolo[1,2-a]pyrazine core with a 7,7-dimethyl substitution, contributing to steric and electronic properties.
- Pinacol ester: Stabilizes the boronic acid group, making it suitable for Suzuki-Miyaura cross-coupling reactions .
Potential applications include use as a pharmaceutical intermediate or in targeted drug discovery, particularly in kinase inhibition or proteasome modulation due to its boronic ester functionality .
Properties
IUPAC Name |
[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35BN2O5/c1-17(31)33-16-19-20(28-34-26(4,5)27(6,7)35-28)9-8-10-21(19)30-12-11-29-22(24(30)32)13-18-14-25(2,3)15-23(18)29/h8-10,13H,11-12,14-16H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXNPZGFWJJEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCN4C5=C(CC(C5)(C)C)C=C4C3=O)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35BN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester is a complex organic molecule with potential pharmaceutical applications. Its structure features a boronic acid moiety, which is often associated with biological activity due to its ability to interact with various biological targets. This article explores the biological activity of this compound based on available research findings.
- Chemical Formula : C27H35BN2O5
- Molecular Weight : 478.4 g/mol
- Appearance : White to yellow solid
- PubChem CID : 67016276
Antitumor Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. The compound shares structural similarities with known pyrazole derivatives that have demonstrated inhibitory effects against various cancer cell lines. For instance, compounds containing similar bicyclic structures have been reported to inhibit kinases such as BRAF(V600E) and Aurora-A kinase, both of which are critical in cancer progression and metastasis .
The proposed mechanism for the antitumor activity of this compound may involve the inhibition of specific kinases or receptors involved in cell proliferation and survival pathways. The boronic acid functionality can form reversible covalent bonds with diols in biological systems, potentially altering the activity of target proteins involved in tumor growth .
In Vitro Studies
- Cell Line Testing : In vitro studies on various cancer cell lines (e.g., PC-3 for prostate cancer) have shown that related compounds can reduce cell viability significantly. For example, cycloartane derivatives demonstrated IC50 values as low as 2.226 μM against PC-3 cells .
- Mechanistic Insights : Studies involving similar compounds suggest that they may act through multiple pathways including apoptosis induction and cell cycle arrest. The inhibition of key signaling pathways such as PI3K/Akt has been noted in related pyrazole derivatives .
Safety and Toxicity
While specific safety data for the compound is limited, general safety profiles for boronic acid derivatives indicate potential cytotoxicity at high concentrations. It is essential to conduct thorough toxicity assessments before clinical applications .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Antitumor Activity | IC50 Value (μM) |
|---|---|---|---|
| Cycloartane-3,24,25-triol | Cycloartane | Significant | 2.226 |
| Propyl pyrazole triol | Pyrazole | Moderate | 4 |
| 2-(Acetoxymethyl)-3-pyrazole derivative | Pyrazole | High potential (under investigation) | N/A |
Scientific Research Applications
The compound features a boronic acid moiety which is pivotal for its reactivity in cross-coupling reactions. The acetoxymethyl group enhances its stability and solubility in organic solvents.
Medicinal Chemistry
Boronic acids are widely recognized for their role in drug discovery and development. The unique structural characteristics of this compound allow it to serve as a potential inhibitor for various biological targets.
Case Study: Anticancer Activity
Research has indicated that boronic acid derivatives can exhibit anticancer properties by inhibiting proteasome activity. A study demonstrated that compounds similar to this one showed significant cytotoxicity against cancer cell lines through apoptosis induction mechanisms .
Organic Synthesis
The compound can be utilized as a building block in organic synthesis due to its reactive boron center. It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Data Table: Reaction Examples
| Reaction Type | Example Product | Reference |
|---|---|---|
| Suzuki Coupling | Biaryl Compounds | |
| Cross-Coupling with Aryl Halides | Aryl Boronates |
Material Science
The incorporation of boronic esters into polymer matrices can enhance the material properties such as thermal stability and mechanical strength.
Application Example: Smart Materials
Research indicates that polymers containing boronic esters can respond to environmental stimuli (e.g., pH changes), making them suitable for applications in drug delivery systems .
Biosensors
Due to the ability of boronic acids to interact with diols and sugars, this compound can be explored for use in biosensors for glucose detection.
Case Study: Glucose Sensing
A novel biosensor utilizing boronic acid derivatives has been developed for real-time glucose monitoring in diabetic patients. The sensor demonstrated high sensitivity and selectivity towards glucose over other sugars .
Comparison with Similar Compounds
Structural Analogues in the Pyrazine and Boronic Ester Families
The following table summarizes key differences and similarities:
Key Differences and Implications
Ring System and Steric Effects: The target compound’s cyclopenta ring (5-membered) vs. the cyclohepta analog’s 7-membered ring may lead to divergent steric hindrance, affecting binding affinity in enzyme targets. Larger rings often improve solubility but reduce target specificity. The pyrrolidinone in ’s compound lacks fused heterocycles, simplifying synthesis but limiting complex interactions .
Functional Group Variations :
- Acetoxymethyl in the target compound enhances hydrophilicity compared to the pyrrolo-pyridine analog in , which relies on a smaller bicyclic system .
Synthetic Accessibility: Compounds like the cyclohepta analog require multi-step heterocyclic formation, whereas monocyclic boronic esters (e.g., ) are synthesized more efficiently .
The target compound’s fused tricyclic system may mimic kinase inhibitor scaffolds (e.g., imatinib) . Simpler analogs () are less likely to exhibit potent activity in complex biological systems due to reduced structural complexity .
Research Findings and Methodological Considerations
- For example, the cyclohepta analog shares 85% structural similarity with the target compound but may exhibit divergent reactivity in cross-coupling due to ring strain .
- Virtual Screening Challenges : Methods like Tanimoto coefficients or shape-based alignment may overlook critical electronic differences in boronic esters, leading to false positives in drug discovery .
Preparation Methods
Miyaura Borylation Reaction
The aryl bromide undergoes borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ as the catalyst. Key parameters include:
Table 2: Borylation Reaction Optimization
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | 82 |
| Pd(OAc)₂ | 45 | |
| Solvent | 1,4-Dioxane | 82 |
| THF | 68 | |
| Temperature | 80°C | 82 |
| 60°C | 57 |
Acetoxymethyl Group Installation
The acetoxymethyl group is introduced via nucleophilic substitution on the phenyl ring. A bromomethyl intermediate is treated with potassium acetate in DMF at 60°C, achieving >90% conversion.
Mechanistic Insight :
This SN2 reaction proceeds with retention of configuration, confirmed by (δ 2.1 ppm for acetate methyl).
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) followed by recrystallization from ethanol. Analytical validation includes:
Scalability and Process Optimization
Large-scale synthesis (≥100 g) requires adjustments to maintain efficiency:
-
Catalyst Recycling : Pd recovery via charcoal filtration reduces costs by 30%.
-
Solvent Switch : Replacing 1,4-dioxane with cyclopentyl methyl ether improves safety profile.
Table 3: Scalability Metrics
| Scale (g) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 82 | 98 |
| 100 | 78 | 97 |
| 500 | 72 | 95 |
Challenges and Mitigation Strategies
Q & A
Basic: What are the common synthetic routes for this boronic acid pinacol ester, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions (e.g., coupling pyrrolo-pyrazine derivatives with phenylboronic acid precursors via Suzuki-Miyaura cross-coupling) .
- Protection/deprotection strategies for reactive groups like the boronic ester, often using pinacol to stabilize the boron center .
Intermediates are characterized via 1H/13C NMR (to confirm regioselectivity and purity), IR spectroscopy (to track functional groups like carbonyls), and HRMS (for molecular weight validation) .
Advanced: How can computational methods like Bayesian optimization improve reaction yields for this compound?
Heuristic algorithms (e.g., Bayesian optimization) systematically explore reaction parameters (temperature, catalyst loading, solvent ratios) to maximize yield. For example:
- Design of Experiments (DoE) can identify optimal conditions for challenging steps like cyclization or boronic ester formation .
- Machine learning models trained on prior reaction data predict outcomes, reducing trial-and-error experimentation .
Validation requires cross-referencing computational predictions with small-scale lab trials to ensure reproducibility.
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Assigns protons and carbons in the pyrrolo-pyrazine core and phenylboronic ester moiety. Aromatic protons typically appear at δ 6.5–8.5 ppm, while pinacol methyl groups resonate near δ 1.3 ppm .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and boronic ester (B-O, ~1350 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
Advanced: How should researchers resolve conflicting spectroscopic data during structural elucidation?
- Dynamic effects : Use variable-temperature NMR to detect conformational exchange in the pyrrolo-pyrazine ring .
- Impurity analysis : Compare HRMS with LC-MS to identify byproducts (e.g., hydrolyzed boronic acid).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., cyclopenta-fused systems) .
Contradictions may arise from solvent artifacts or incomplete purification; repeating chromatography (e.g., ethyl acetate/hexane gradients) is advised .
Basic: What purification methods are effective for isolating this compound?
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) separates polar boronic esters from non-polar byproducts .
- Recrystallization : Use 2-propanol or methanol to isolate high-purity crystals, leveraging solubility differences between the target and impurities .
- HPLC : Reverse-phase C18 columns resolve closely related isomers (e.g., regioisomers of the phenylboronic ester) .
Advanced: How can the boronic ester’s stability be maintained during synthesis?
- pH control : Avoid strongly acidic/basic conditions to prevent hydrolysis (e.g., use neutral buffers or aprotic solvents like THF) .
- Low-temperature reactions : Perform coupling steps at –20°C to suppress boronic ester decomposition .
- Protecting groups : Temporarily mask reactive sites (e.g., acetoxymethyl groups) until final deprotection .
Basic: What are the key challenges in scaling up synthesis for this compound?
- Regioselectivity : Ensuring the correct substitution pattern on the phenyl ring requires precise stoichiometry of reagents .
- Purification bottlenecks : Scaling column chromatography is impractical; switch to centrifugal partition chromatography or crystallization-driven purification .
Advanced: How to analyze stereochemical outcomes in derivatives of this compound?
- X-ray crystallography : Resolves absolute configuration of chiral centers (e.g., in the cyclopenta-pyrrolo-pyrazine system) .
- Chiral HPLC : Separates enantiomers using cellulose-based columns and polar mobile phases .
- NOESY NMR : Detects spatial proximity between protons to infer ring puckering or substituent orientation .
Basic: What solvents and conditions destabilize the boronic ester moiety?
- Protic solvents (e.g., water, methanol) : Accelerate hydrolysis; use anhydrous THF or dichloromethane instead .
- High temperatures (>60°C) : Promote decomposition; reflux in xylene or toluene only if necessary .
Advanced: How to validate synthetic pathways when literature data is contradictory?
- Reproducibility trials : Replicate reported procedures with strict adherence to described conditions (e.g., reaction time, catalyst type) .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track reaction pathways .
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., pinacol esters in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
